molecular formula C9H9NS B3121160 1-Thien-2-ylcyclobutanecarbonitrile CAS No. 28049-65-2

1-Thien-2-ylcyclobutanecarbonitrile

Cat. No. B3121160
CAS RN: 28049-65-2
M. Wt: 163.24 g/mol
InChI Key: QVSLZWVMJNTGTH-UHFFFAOYSA-N
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Description

1-Thien-2-ylcyclobutanecarbonitrile (1-TCCB) is a unique and versatile organic compound that has recently been gaining attention in the scientific community due to its potential applications in a variety of fields. 1-TCCB is a cyclic carbonitrile with a thienyl group at the 1-position, which gives it a number of interesting properties.

Scientific Research Applications

Antiviral and Antimicrobial Activities

  • Synthesis and Biological Activity: Studies have shown that derivatives of bipyridine-3′-carbonitrile, which include 1-Thien-2-ylcyclobutanecarbonitrile, can be reacted with various halogen-containing reagents to produce heterocyclic compounds. These compounds have been evaluated for their cytotoxicity and antiviral activity, including anti-HSV1 and anti-HAV (Hepatitis A virus) properties (Attaby et al., 2006). Another study developed novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives from similar compounds, showing weak to moderate antimicrobial activity (Sureja & Vadalia, 2016).

Antiproliferative Activity in Cancer Research

  • Inhibiting Cancer Cell Growth: A variant of cyclobutane-1,1,2,2-tetracarbonitrile has shown significant activity against various cancer cell lines, particularly against leukemia cells. The mechanism of action is thought to involve alkylation of nucleophilic regions in tumor-cell DNA, indicating potential in cancer research (Mar'yasov et al., 2020).

Applications in Materials Science

  • Photophysical and Photochemical Studies: Investigations into the photoprocesses and thermal reactions of systems like 1,8a-dihydro-2,3-bis(2,5-dimethyl-3-thienyl)-azulene-1,1-dicarbonitrile have been conducted. These studies are crucial for understanding the properties of such materials in various conditions, potentially leading to applications in materials science (Mrozek et al., 2001).

Photochemical Applications

  • Photocycloaddition Research: Research has delved into the photocycloadditions of compounds like 2H-1-Benzopyran-3-carbonitriles to alkenes and alkenynes, which includes derivatives of 1-Thien-2-ylcyclobutanecarbonitrile. This work contributes to our understanding of photochemical reactions, potentially useful in developing new photoactive materials (Schwebel & Margaretha, 2000).

Electronic and Electrochemical Applications

  • Electroactive Polymer Development: A study focused on the synthesis of electroactive phenol-based polymers using compounds related to 1-Thien-2-ylcyclobutanecarbonitrile. Such polymers have potential applications in electronic and electrochemical devices (Kaya & Aydın, 2012).

properties

IUPAC Name

1-thiophen-2-ylcyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c10-7-9(4-2-5-9)8-3-1-6-11-8/h1,3,6H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSLZWVMJNTGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201291446
Record name 1-(2-Thienyl)cyclobutanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Thien-2-ylcyclobutanecarbonitrile

CAS RN

28049-65-2
Record name 1-(2-Thienyl)cyclobutanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28049-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Thienyl)cyclobutanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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